molecular formula C9H16ClNO4S B592224 tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate CAS No. 935845-20-8

tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate

Cat. No.: B592224
CAS No.: 935845-20-8
M. Wt: 269.74
InChI Key: NTBNFZSSXSSJBA-UHFFFAOYSA-N
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Description

tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate: is an organic compound with the molecular formula C9H16ClNO4S and a molecular weight of 269.75 g/mol . This compound is known for its reactivity and is used in various chemical synthesis processes.

Scientific Research Applications

Chemistry: : tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of sulfonamide and sulfonate ester derivatives .

Biology and Medicine: : In biological research, this compound is used to modify peptides and proteins. It is also explored for its potential use in drug development due to its ability to form stable sulfonamide bonds .

Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of complex molecules .

Safety and Hazards

The compound has a GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 . These statements provide guidance on how to handle and store the compound safely.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine-1-carboxylate with chlorosulfonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is usually purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: : tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of sulfonamide or sulfonate esters.

    Reduction: Formation of sulfonyl derivatives.

    Oxidation: Formation of sulfonic acids.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate involves the reactivity of the chlorosulfonyl group. This group can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(chlorosulfonyl)methylpyrrolidine-1-carboxylate
  • tert-Butyl 3-(chlorosulfonyl)ethylpyrrolidine-1-carboxylate

Comparison: : tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate is unique due to its specific structure, which provides distinct reactivity compared to its analogs. The presence of the chlorosulfonyl group in different positions or with different substituents can significantly alter the reactivity and applications of these compounds .

Properties

IUPAC Name

tert-butyl 3-chlorosulfonylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO4S/c1-9(2,3)15-8(12)11-5-4-7(6-11)16(10,13)14/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBNFZSSXSSJBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00732394
Record name tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935845-20-8
Record name tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate
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